2-(4-Hydroxy-3-methylphenyl)acetonitrile
Description
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-(4-hydroxy-3-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6,11H,4H2,1H3 |
InChI Key |
PKVGVGHNOSEAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC#N)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most efficient method involves reacting N-(lower alkyl)-4-hydroxy-3-methylbenzylamine with hydrogen cyanide (HCN) in a polar aprotic solvent at elevated temperatures (110–140°C). The mechanism proceeds via nucleophilic substitution, where the amine group is displaced by cyanide, forming the nitrile (Fig. 1):
N-(methyl)-4-hydroxy-3-methylbenzylamine + HCN → this compound + methylamine
This single-step reaction achieves yields of 87–94% without requiring hydroxyl group protection, a significant advancement over multi-step classical methods.
Optimized Reaction Conditions
Key parameters from patent US3983151A were adapted for the methyl-substituted analog (Table 1):
-
Suspend 160.8 g of N-methyl-4-hydroxy-3-methylbenzylamine and 54 g of NaCN in 1 L DMSO.
-
Heat to 125°C, then add 100 mL glacial acetic acid in 200 mL H₂O.
-
Stir under N₂ for 2 hours, distill solvent, and extract with chloroform.
-
Crystallize to obtain 143 g (94% yield) of pure product.
Alternative Methods and Comparative Analysis
In Situ HCN Generation
To mitigate handling risks of anhydrous HCN, the cyanide source can be generated in situ using sodium cyanide and acetic acid. This approach achieved 87% yield in DMSO at 125°C. However, acidic conditions require precise pH control to prevent nitrile hydrolysis.
Solvent Screening
While DMSO is optimal, other polar aprotic solvents (e.g., N-methylpyrrolidone, hexamethylphosphoric triamide) were tested but resulted in lower yields (75–82%) due to poorer HCN solubility. Protic solvents like water or ethanol led to <50% yields, attributed to competitive hydrolysis.
Substrate Scope and Limitations
The reaction tolerates N-ethyl , N-propyl , and bulkier alkylamines, but N-methyl derivatives provide the highest yields (Table 2). Electron-donating groups (e.g., methyl) slightly enhance reactivity compared to methoxy analogs, though steric hindrance from larger substituents (e.g., isopropyl) reduces efficiency.
Challenges in Traditional Cyanide Substitution Routes
Classical methods involving benzyl halides and metal cyanides (e.g., KCN, CuCN) require phenolic hydroxyl protection (e.g., acetylation), adding steps and reducing overall yields. For example, Schutz’s 1949 synthesis of homovanillic acid via protected nitriles achieved only 60% yield over four steps. Modern benzylamine routes eliminate protection/deprotection, streamlining production.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.
Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methylbenzoic acid or 4-hydroxy-3-methylbenzophenone.
Reduction: Formation of 2-(4-hydroxy-3-methylphenyl)ethylamine.
Substitution: Formation of ethers or amines depending on the nucleophile used.
Scientific Research Applications
2-(4-Hydroxy-3-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3-methylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds, while the nitrile group can participate in nucleophilic or electrophilic interactions, influencing the compound’s overall reactivity and biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
2-(2,4-Dichlorophenyl)acetonitrile
- Substituents : Two chlorine atoms at positions 2 and 3.
- Synthesis: Condensation of chloral hydrate with 2,4-dichlorophenoxyacetic acid amide (90% yield; mp 123–125°C) .
- Key Differences :
N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile
- Substituents: Dimethylamino (-N(CH₃)₂) and nitro (-NO₂) groups.
- Key Differences :
2-(4-Methoxy-3-methylphenyl)acetonitrile
- Substituents : Methoxy (-OCH₃) instead of hydroxyl (-OH).
- Key Differences :
Electronic Structure and Computational Insights
Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile Derivatives
- DFT Studies: Non-planar molecular geometry due to steric hindrance from methyl and chromenyl groups. HOMO-LUMO gaps range from 4.2–4.8 eV, with orbital localization on chromene rings rather than the acetonitrile moiety .
4-Hydroxybenzyl Acetonitrile
- Substituents : Hydroxyl (-OH) and benzyl (-CH₂C₆H₅) groups.
- Key Differences :
- Isolation as a natural product (e.g., from Clerodendrum chinense) suggests bioactivity differences compared to synthetic derivatives .
Q & A
Q. Key Factors Affecting Yield :
| Condition | Impact |
|---|---|
| Catalyst (e.g., AlCl₃ vs. ZnCl₂) | AlCl₃ increases electrophilicity but may cause over-substitution |
| Solvent Polarity | Polar aprotic solvents (e.g., DMF) improve intermediate stability |
| Temperature | Elevated temperatures (80–100°C) accelerate reaction but risk decomposition |
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water mobile phases; UV detection at 254 nm .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 176.1 (calculated for C₁₀H₁₁NO) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies often arise from:
- Variability in Purity : Impurities from incomplete synthesis (e.g., residual AlCl₃) may skew bioassays. Validate purity via HPLC and elemental analysis .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. ethanol) alter bioavailability. Standardize protocols using guidelines from and .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cytochrome P450, reconciling in vitro/in vivo disparities .
Advanced: What strategies optimize regioselectivity in derivatizing this compound?
Answer:
- Protecting Groups : Temporarily block the phenolic -OH with tert-butyldimethylsilyl (TBDMS) to direct nitrile reactivity toward alkylation .
- Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the methyl-adjacent position, leveraging steric hindrance .
- pH Control : Conduct reactions at pH 8–9 to deprotonate the phenol, enhancing nucleophilic aromatic substitution .
Basic: What structural analogs of this compound are studied, and how do substituents alter properties?
Answer:
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact; see ).
- Ventilation : Use fume hoods due to acetonitrile’s volatility and potential HCN release .
- Storage : -20°C in amber vials under nitrogen to prevent oxidation .
Advanced: How does the methyl group influence the compound’s stability under varying pH and temperature?
Answer:
- Acidic Conditions (pH < 3) : Methyl group stabilizes the aromatic ring against electrophilic attack, but the nitrile hydrolyzes to carboxylic acid .
- Alkaline Conditions (pH > 10) : Phenolic -OH deprotonation accelerates oxidation; methyl substitution reduces degradation rate by 40% compared to methoxy analogs .
- Thermal Stability : Decomposes above 150°C; differential scanning calorimetry (DSC) shows an endothermic peak at 152°C .
Advanced: What mechanistic insights explain its interactions with cytochrome P450 enzymes?
Answer:
- Metabolic Pathway : The nitrile group undergoes CYP3A4-mediated oxidation to an amide intermediate, detected via LC-MS/MS .
- Methyl Group Role : Enhances lipophilicity (logP = 1.8), promoting membrane penetration and enzyme access .
- Inhibition Studies : IC₅₀ values determined via fluorogenic assays show competitive inhibition (Ki = 12 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
